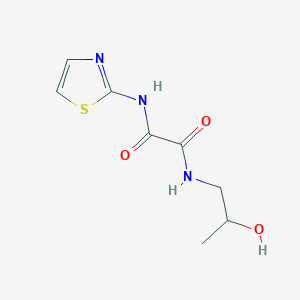

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-5(12)4-10-6(13)7(14)11-8-9-2-3-15-8/h2-3,5,12H,4H2,1H3,(H,10,13)(H,9,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOUOBWTJHLPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 2-hydroxypropylamine with thiazole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N1-(2-oxopropyl)-N2-(thiazol-2-yl)oxalamide.

Reduction: Formation of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)ethylenediamine.

Substitution: Formation of various substituted thiazolyl derivatives.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The hydroxypropyl group may enhance its solubility and facilitate its transport across cell membranes, while the thiazolyl group may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations:

- N1 Substituents : The 2-hydroxypropyl group in the target compound contrasts with other N1 substituents, such as cyclopentyl (), adamantyl (), and aromatic groups ().

- N2 Substituents: The thiazol-2-yl group is shared with compounds in and , while other analogs feature substituted thiazolidinones () or pyridinyl groups ().

Table 1: Comparison of Oxalamide Derivatives

Key Observations:

Physicochemical Properties :

- Hydrophilic substituents (e.g., 2-hydroxypropyl) may enhance solubility compared to hydrophobic groups like adamantyl or cyclopentyl .

- Melting points for thiazole-containing oxalamides () range from 147–207°C, influenced by aromaticity and crystallinity. The target compound’s hydroxyl group could reduce melting point relative to purely aromatic analogs .

Synthetic Yields :

- Yields for oxalamides vary widely (36–90%), depending on steric hindrance and reaction conditions. For example, bulky adamantyl groups () or complex heterocycles () may lower yields compared to simpler substituents .

Biological Activity :

- Antiviral Activity : Compounds with thiazol-2-yl and hydroxylalkyl groups (e.g., , compounds 14–15) exhibit HIV entry inhibition, suggesting the target’s hydroxypropyl group may enhance viral protein interactions .

- Enzyme Inhibition : Adamantyl-substituted oxalamides () inhibit soluble epoxide hydrolase, highlighting the role of hydrophobic substituents in enzyme binding .

- Flavoring Applications : Aromatic oxalamides like S336 () demonstrate that substituent polarity and aromaticity critically influence taste receptor activation .

Safety Profiles: Flavoring oxalamides (e.g., S336) exhibit NOEL values up to 100 mg/kg, suggesting a wide safety margin. Structural similarities imply the target compound may share metabolic pathways (e.g., hydrolysis, glucuronidation) .

Biological Activity

N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a hydroxypropyl group and a thiazole moiety, contributing to its unique biological interactions. The oxalamide core is known for its ability to form hydrogen bonds, enhancing its binding affinity to various biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxypropyl group may enhance solubility and facilitate cellular transport, while the thiazole group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This dual interaction mechanism positions this compound as a promising candidate for therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as a biochemical probe or enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases where these enzymes play a critical role.

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Studies have demonstrated that it exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

3. Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methylthio)phenyl oxalamide | Moderate | Yes | Moderate |

| N1-(benzothiophen-2-yl)-N2-(phenylethyl)oxalamide | No | Yes | Yes |

Case Studies

Case Study 1: Enzyme Inhibition

A study published in Pharmaceuticals investigated the enzyme inhibition properties of this compound. The researchers found that the compound significantly inhibited the activity of specific enzymes involved in metabolic pathways critical to cancer progression. This suggests a potential application in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Alnabulsi et al. (2018) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of several pathogens, highlighting its potential as an alternative treatment for bacterial infections.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

- Hydroxypropylation : Reaction of a thiazole-2-amine precursor with 2-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxypropyl-thiazole intermediate.

- Oxalamide formation : Coupling the intermediate with oxalyl chloride in anhydrous dichloromethane, followed by quenching with aqueous ammonia.

- Optimization : Control reaction temperature (0–5°C during oxalyl chloride addition) and stoichiometric ratios (1:1.2 amine-to-oxalyl chloride) to minimize side products. Use TLC or HPLC to monitor intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : Confirm regiochemistry of the hydroxypropyl and thiazole groups via and NMR (e.g., δ 4.2–4.5 ppm for hydroxypropyl protons).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 296.35) using reverse-phase C18 columns and acetonitrile/water gradients.

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values.

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) over 48–72 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- SAR studies : Replace the hydroxypropyl group with fluorinated alkyl chains to improve metabolic stability. Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis).

- Prodrug strategies : Acetylate the hydroxyl group to enhance solubility, and evaluate hydrolysis rates in simulated gastric fluid (pH 1.2) and human plasma .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

- Methodology :

- Dose-response normalization : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) to isolate variability.

- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of putative targets (e.g., kinases, ion channels) to confirm on-mechanism effects.

- Meta-analysis : Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV reverse transcriptase in ). Prioritize derivatives with ΔG < -8 kcal/mol.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond retention.

- ADMET prediction : Employ SwissADME or ADMETlab to filter candidates with favorable toxicity profiles (e.g., Ames test negativity) .

Q. What strategies mitigate oxidative degradation observed during long-term stability studies?

- Methodology :

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Identify degradation products via LC-QTOF-MS.

- Stabilization : Add antioxidants (e.g., 0.1% BHT) or lyophilize with cyclodextrins to protect labile hydroxyl and thiazole groups .

Key Notes

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed data from PubChem or academic studies.

- Advanced questions emphasize mechanistic validation (e.g., CRISPR editing, MD simulations) over descriptive analysis.

- Contradictions in bioactivity require rigorous replication and meta-analytical frameworks to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.